molecular formula C10H10N2O2 B3051546 5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one CAS No. 34544-64-4

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one

Cat. No.: B3051546
CAS No.: 34544-64-4
M. Wt: 190.2 g/mol
InChI Key: ISDQJYLHCJZIIR-UHFFFAOYSA-N
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Description

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . It is characterized by its oxadiazolone core structure substituted with a phenethyl group. The compound is associated with CAS Number 34544-64-4 . As a member of the 1,3,4-oxadiazol-2(3H)-one family, it represents a scaffold of interest in various research fields. Related oxadiazolone derivatives have been explored in scientific research for their potential as molecular scaffolds in medicinal chemistry . For instance, some patents describe structurally similar 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives being investigated as ligands for specific receptors, indicating the potential research utility of this heterocyclic system . Researchers should handle this material with appropriate precautions. Safety data for a related compound, 5-methyl-1,3,4-oxadiazol-2(3H)-one, suggests that oxadiazolone derivatives may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . It is recommended to use personal protective equipment, including gloves and eye/face protection, and to handle the compound in a well-ventilated area . This product is intended for research and scientific applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-(2-phenylethyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10-12-11-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDQJYLHCJZIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301887
Record name 5-(2-phenylethyl)-1,3,4-oxadiazol-2(3h)-one
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Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34544-64-4
Record name NSC147105
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Record name 5-(2-phenylethyl)-1,3,4-oxadiazol-2(3h)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylethyl hydrazine with carbonyl compounds under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a wide range of functionalized oxadiazoles.

Scientific Research Applications

Biological Activities

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one has been investigated for its potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. For instance, a series of substituted oxadiazoles demonstrated potent activity against bacteria and fungi .
  • Anticancer Activity: Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies have shown that certain oxadiazole derivatives induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .
  • Antioxidant Properties: Compounds featuring the oxadiazole ring have been evaluated for their antioxidant capabilities. A study highlighted that modifications at the 5-position of the oxadiazole scaffold could enhance antioxidant activity significantly .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a pharmacophore in drug design. Its structure allows for the development of new drugs targeting specific receptors:

  • Serotonin Receptor Modulation: This compound has been explored for its interaction with serotonin receptors (e.g., 5-HT4). It has shown promise as a partial agonist with potential antidepressant effects .

Industrial Applications

In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials:

  • Chemical Intermediates: It acts as a building block in synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
  • Material Science: The unique properties of oxadiazoles make them suitable for applications in material science, such as developing polymers with specific thermal and optical properties.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of oxadiazoles revealed that certain modifications significantly enhanced their antimicrobial properties. The results indicated that compounds with a phenylethyl substituent exhibited improved efficacy against resistant bacterial strains.

Case Study 2: Antioxidant Activity Assessment
In vitro assays were performed to evaluate the antioxidant capacity of synthesized oxadiazole derivatives. The findings suggested that specific structural modifications led to increased scavenging activity against reactive oxygen species (ROS), positioning these compounds as potential leads for developing antioxidant agents.

Mechanism of Action

The mechanism of action of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxadiazolone Derivatives

Structural and Physicochemical Properties

The biological activity of oxadiazolones is highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Substituent(s) Molecular Weight (g/mol) Log P (Estimated) Key Features
5-(2-Phenylethyl)-oxadiazolone 2-Phenylethyl ~220.25 ~3.5 High lipophilicity; flexible alkyl chain with aromatic terminus
5-(2-Naphthyloxymethyl)-oxadiazolone 2-Naphthyloxymethyl ~308.33 ~4.2 Bulky aromatic group; moderate antimicrobial activity
Oxadiargyl (herbicide) 2,4-Dichloro-5-propynyloxy 341.19 3.70 Herbicidal activity; chlorine and alkynyl groups enhance stability
5-(3-Ethylphenyl)-oxadiazolone 3-Ethylphenyl ~206.23 ~3.1 Planar aromatic substituent; Notum carboxylesterase inhibition
5-(2-Aminophenyl)-oxadiazolone 2-Aminophenyl ~177.17 ~1.8 Hydrogen-bonding capability; quorum sensing inhibition

Key Observations :

  • The 2-phenylethyl group in the target compound provides greater lipophilicity (estimated log P ~3.5) compared to smaller alkyl or polar substituents (e.g., 2-aminophenyl, log P ~1.8).
  • Bulky substituents like 2-naphthyloxymethyl (log P ~4.2) improve antimicrobial activity but may reduce solubility .
  • Electron-withdrawing groups (e.g., chlorine in oxadiargyl) enhance stability and environmental persistence .

Key Insights :

  • Antimicrobial Activity : The 2-phenylethyl group’s lipophilicity may enhance penetration into bacterial membranes, similar to 5-(2-naphthyloxymethyl)-oxadiazolone, which shows MIC values of 64–256 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition: Substituted phenyl groups (e.g., 3-ethylphenyl) optimize interactions with enzyme active sites. For example, 5-(3-ethylphenyl)-oxadiazolone inhibits Notum carboxylesterase, a target in cancer and fibrosis .
  • Anti-inflammatory Potential: Fenamate-derived oxadiazolones (e.g., 5-pyridylaminoaryl analogs) reduce ulcerogenic effects while maintaining analgesic activity, suggesting structural tuning can decouple toxicity .

Biological Activity

5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 34544-64-4) features a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2} with a molecular weight of approximately 190.20 g/mol. The structure contributes to its unique chemical properties, influencing its interaction with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as Notum carboxylesterase, which plays a role in Wnt signaling pathways relevant to cancer progression .
  • Receptor Interaction : It can act as a ligand for certain receptors, potentially modulating their activity and influencing cellular responses .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Mechanism : The compound induces apoptosis in cancer cells by inhibiting Bcl-2 proteins, which are critical for cell survival. This mechanism has been highlighted in studies involving breast cancer cell lines such as MDA-MB-231 and HeLa .
CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-2310.52–0.88Bcl-2 inhibition
5-(2-Phenylethyl)-1,3,4-oxadiazol derivativesHeLaVariesApoptosis induction

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Activity : A series of oxadiazole compounds were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value in the low micromolar range against Bcl-2 positive cancer cell lines .
  • Inhibition of Notum Carboxylesterase : Another study focused on the optimization of 5-(phenyl)-1,3,4-oxadiazol derivatives as inhibitors of Notum carboxylesterase. These findings suggest that structural modifications can enhance the potency of oxadiazole derivatives against specific targets related to cancer progression .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5-(2-phenylethyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclization of acid hydrazides derived from phenylethyl-substituted carboxylic acids. For example, hydrazides are treated with phosgene or its equivalents (e.g., triphosgene) under basic conditions to form the oxadiazolone ring . Alternatively, a carbon dioxide route (CDR) under basic ethanol conditions offers an eco-friendly approach for cyclization . Optimization involves adjusting reaction time (4–6 hours), temperature (room temperature to reflux), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of cyclizing agents) to improve yields (typically 59–97%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the oxadiazolone carbonyl (δ ~153–154 ppm in ¹³C NMR) and aromatic protons (δ ~7.4–8.0 ppm in ¹H NMR). The phenylethyl chain is identified via methylene protons (δ ~2.6–2.7 ppm) and coupling patterns .
  • LCMS : Absence of a parent ion in some cases necessitates alternative ionization methods (e.g., ESI-MS) .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the oxadiazolone core .

Q. What in vitro assays are recommended for preliminary evaluation of the antioxidant potential of this compound?

  • Methodology : Use oxygen radical absorbance capacity (ORAC) assays to quantify radical trapping activity. Cellular assays measuring NRF2-ARE pathway activation (e.g., luciferase reporter systems) can evaluate indirect antioxidant effects. IC₅₀ values <10 μM indicate high potency .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence inhibitory activity against enzymes like MAO-B or Notum carboxylesterase?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance MAO-B inhibition (IC₅₀ ~1.4–8.05 nM) by stabilizing enzyme-ligand interactions. Bulky substituents (e.g., tert-butyl) improve selectivity (>71,400-fold for MAO-B over MAO-A) .
  • Notum Inhibition : Para-substituted aryl groups (e.g., 3-ethylphenyl) increase potency by fitting into the hydrophobic active site. Crystallographic fragment screening validates binding modes .

Q. How can computational methods predict binding affinity to targets like QR2 or MT2 receptors?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures (PDB: WX7) to model interactions. Key residues (e.g., QR2’s FAD-binding pocket) should show hydrogen bonding with the oxadiazolone carbonyl. MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. How do kinetic studies differentiate competitive vs. non-competitive inhibition mechanisms for MAO-B?

  • Methodology : Use Lineweaver-Burk plots to analyze inhibition kinetics. A competitive mechanism shows increased Km with unchanged Vmax. For tight-binding inhibitors (e.g., 12a in ), two-step kinetic models calculate Ki (0.22 μM) and Ki* (0.7 nM) to confirm slow, reversible binding .

Q. What strategies achieve selective modulation of MT1/MT2 melatonin receptors using this scaffold?

  • Methodology : Introduce substituents like methoxy or naphthyl groups to the phenylethyl chain. Functional assays (cAMP inhibition for MT1; β-arrestin recruitment for MT2) reveal selectivity. For example, methoxy substitution at the para position enhances MT2 affinity (IC₅₀ ~50 nM) .

Q. How can contradictory data on cytotoxic vs. neuroprotective effects be resolved?

  • Methodology : Conduct dose-response studies (0.1–100 μM) in neuronal (e.g., SH-SY5Y) and cancer (e.g., HeLa) cell lines. Mechanistic assays (e.g., caspase-3 activation for apoptosis; BDNF upregulation for neuroprotection) clarify context-dependent effects. Compound 10 in shows dual activity (IC₅₀ ~7.68 μM cytotoxic; neurogenic at 10 μM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one
Reactant of Route 2
Reactant of Route 2
5-(2-Phenylethyl)-1,3,4-oxadiazol-2(3h)-one

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